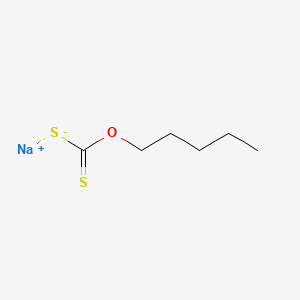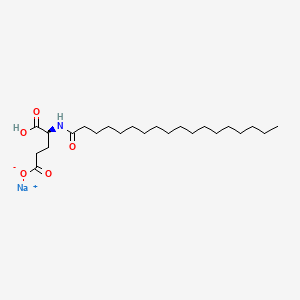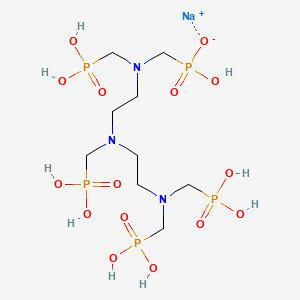
6-アセチルキノキサリン
概要
説明
“1-(Quinoxalin-6-yl)ethanone” is a chemical compound with the molecular formula C10H8N2O. It has a molecular weight of 172.19 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-(Quinoxalin-6-yl)ethanone” is 1S/C10H8N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3 . This indicates the presence of a quinoxaline ring attached to an ethanone group.Physical And Chemical Properties Analysis
“1-(Quinoxalin-6-yl)ethanone” is a solid at room temperature . It has a molecular weight of 172.183 . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 318.9±22.0 °C at 760 mmHg . The melting point is reported to be between 106-108°C .科学的研究の応用
鉄の腐食防止
6-アセチルキノキサリン: 誘導体は、特に塩酸などの酸性環境における軟鋼の腐食防止剤としての有効性が研究されています。6-アセチルキノキサリンのいくつかの誘導体を含むこれらの化合物は、軟鋼を腐食から保護する上で有望な結果を示しています。これらの分子におけるキノキサリニル部分とカルボニル基の存在は、その阻害効率に寄与すると考えられています。 これらは金属表面上に保護膜を形成し、これは走査型電子顕微鏡(SEM)画像によって確認されています .
量子化学研究
6-アセチルキノキサリン誘導体を含む理論研究は、量子化学において重要です。 これらの研究は、分子挙動、反応性、および他の分子または表面との相互作用を予測することができ、これは所望の特性を持つ分子を設計するために不可欠です .
Safety and Hazards
The compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
生化学分析
Biochemical Properties
1-(Quinoxalin-6-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 1-(Quinoxalin-6-yl)ethanone to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of 1-(Quinoxalin-6-yl)ethanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 1-(Quinoxalin-6-yl)ethanone has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell viability and function, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 1-(Quinoxalin-6-yl)ethanone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which play a pivotal role in cell signaling pathways . Additionally, 1-(Quinoxalin-6-yl)ethanone can influence gene expression by interacting with transcription factors or modifying epigenetic markers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Quinoxalin-6-yl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Quinoxalin-6-yl)ethanone remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(Quinoxalin-6-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(Quinoxalin-6-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its biotransformation. The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 1-(Quinoxalin-6-yl)ethanone is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-(Quinoxalin-6-yl)ethanone is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
1-quinoxalin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJNWCSVQXNMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627142 | |
| Record name | 1-(Quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83570-42-7 | |
| Record name | 1-(Quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)
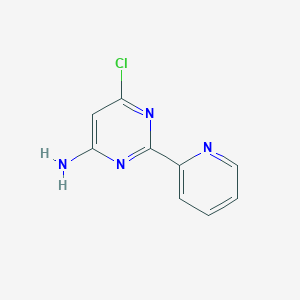
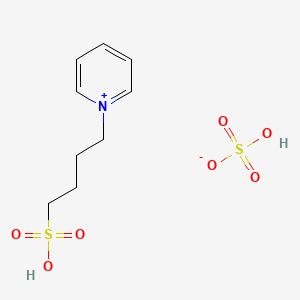
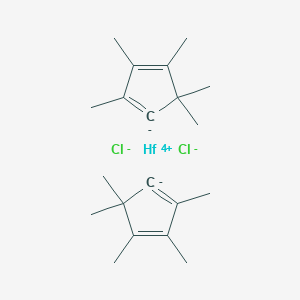
![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)
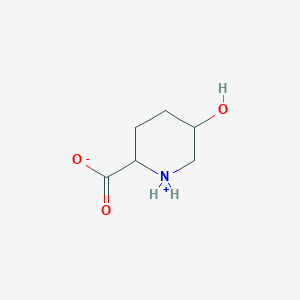
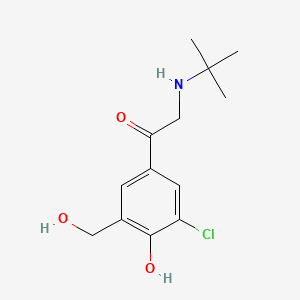
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1592965.png)
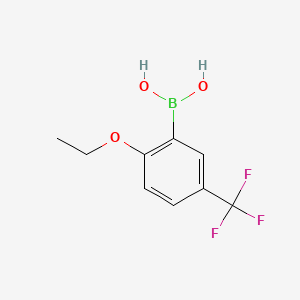
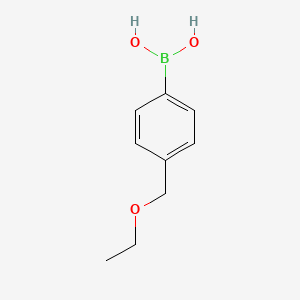
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt](/img/structure/B1592971.png)
